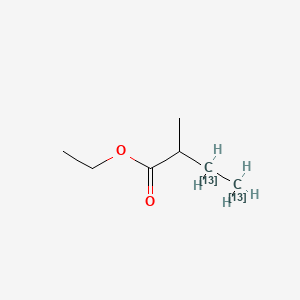
Ethyl 2-methylbutanoate-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methylbutanoate-13C2, also known as ethyl 2-methylbutyrate-13C2, is a stable isotope-labeled compound. It is an ester derived from butanoic acid, with the molecular formula C7H14O2. This compound is particularly significant in scientific research due to its incorporation of carbon-13 isotopes, which are used as tracers in various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutanoate-13C2 is synthesized through esterification reactions involving butanoic acid and ethanol. The process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of carbon-13 labeled precursors is essential to ensure the incorporation of the isotope into the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-methylbutanoate-13C2 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed:
Oxidation: Butanoic acid and ethanol.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methylbutanoate-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanism studies to track the movement of carbon atoms.
Biology: In metabolic studies to understand the pathways involving carbon atoms.
Medicine: In drug development to study the pharmacokinetics and metabolism of drugs.
Industry: In the development of new materials and chemicals, particularly in the field of isotopic labeling
Wirkmechanismus
The mechanism of action of ethyl 2-methylbutanoate-13C2 involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methylbutanoate: The non-labeled version of the compound.
Ethyl 2-methylbutanoate-d9: A deuterium-labeled version.
Butanoic acid, 3-methyl-, ethyl ester: A structural isomer with similar properties
Uniqueness: Ethyl 2-methylbutanoate-13C2 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in isotopic labeling studies. This distinguishes it from its non-labeled and deuterium-labeled counterparts, which do not provide the same level of detail in tracing studies .
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
132.17 g/mol |
IUPAC-Name |
ethyl 2-methyl(3,4-13C2)butanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1 |
InChI-Schlüssel |
HCRBXQFHJMCTLF-VFZPYAPFSA-N |
Isomerische SMILES |
CCOC(=O)C(C)[13CH2][13CH3] |
Kanonische SMILES |
CCC(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)

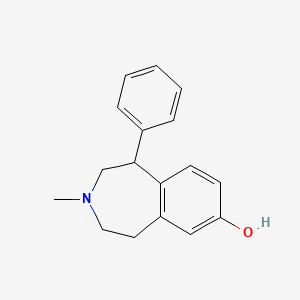
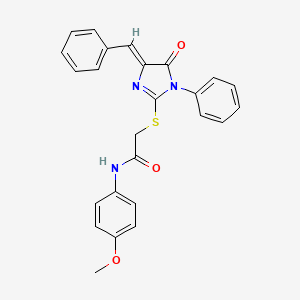

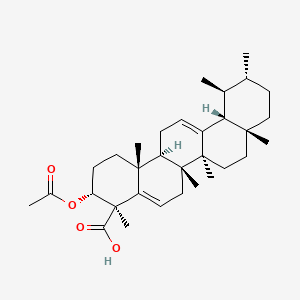
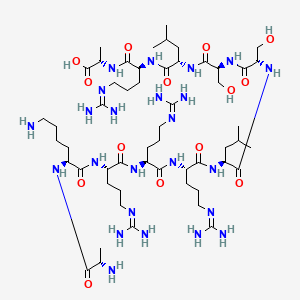

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
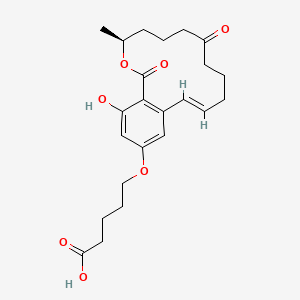

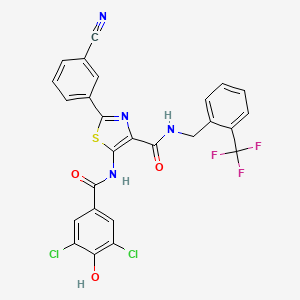
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
